Pitolisant
Overview
Description
Pitolisant is an orally available, first-in-class antagonist/inverse agonist of the histamine H3 receptor . It is used to treat cataplexy (weak or paralyzed muscles) or excessive daytime sleepiness (EDS) in patients with narcolepsy .
Synthesis Analysis
The synthesis of Pitolisant HCl involves the use of piperidine and 1-bromo-3-chloropropane .Molecular Structure Analysis
Pitolisant is a small molecule with the chemical formula C17H26ClNO . It acts as a high-affinity competitive antagonist (Ki 0.16 nM) and as an inverse agonist (EC50 1.5 nM) at the human histamine H3 receptor subtype .Chemical Reactions Analysis
Pitolisant undergoes hepatic metabolism, and about 63% of total elimination occurs via renal excretion into the urine as an inactive non-conjugated metabolite BP2.951 and a glycine conjugated metabolite .Physical And Chemical Properties Analysis
Pitolisant is a white or almost white crystalline powder . Its molecular weight is 295.85 g/mol .Scientific Research Applications
1. Treatment of Narcolepsy and Excessive Daytime Sleepiness
Pitolisant, recognized as a histamine H3 receptor inverse agonist/antagonist, has shown significant efficacy in the treatment of narcolepsy and excessive daytime sleepiness (EDS). The drug has been approved in the EU and the USA for these indications. In the pivotal HARMONY I trial, pitolisant significantly decreased excessive daytime sleepiness and cataplexy rate versus placebo in adults with narcolepsy (Syed, 2016), (Dauvilliers et al., 2019). In another study, pitolisant improved wakefulness in obstructive sleep apnea patients adhering to Continuous Positive Airway Pressure (CPAP) treatment, indicating its effectiveness in reducing daytime sleepiness in this group as well (Pépin et al., 2020).
2. Potential Use in Epilepsy
Pitolisant has been explored for its potential antiepileptic effects. An exploratory Phase II trial evaluated the safety and antiepileptic effect of pitolisant in refractory partial seizures, offering promising results though more extensive research is needed to confirm its efficacy in this area (Collart Dutilleul et al., 2016).
3. Cognitive and Memory Improvement
Pitolisant has shown potential in improving cognitive functions, particularly in memory. It was found to facilitate consolidation of contextual fear memory in mice, suggesting its possible application in treating cognitive disorders (Brabant et al., 2013).
4. Minimal Risk of Abuse
Studies have indicated that pitolisant has a minimal risk of abuse. This is significant in comparison to other stimulants used for similar indications, making it a safer option in this regard (Setnik et al., 2019).
5. Potential in Other Neurological Disorders
There is ongoing research into the application of pitolisant in other neurological disorders such as Parkinson’s disease, though this area is still in the early stages of exploration (Romigi et al., 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-[3-[3-(4-chlorophenyl)propoxy]propyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClNO.ClH/c18-17-9-7-16(8-10-17)6-4-14-20-15-5-13-19-11-2-1-3-12-19;/h7-10H,1-6,11-15H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLFKECRRMPOAQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCOCCCC2=CC=C(C=C2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50238098 | |
Record name | Ciproxidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50238098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pitolisant hydrochloride | |
CAS RN |
903576-44-3 | |
Record name | Ciproxidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0903576443 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ciproxidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50238098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[3-[3-(4-Chlorophenyl)propoxy]propyl]piperidine monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PITOLISANT HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YV33CH63HI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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